molecular formula C9H5BrN4 B1526471 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile CAS No. 1183746-57-7

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile

Cat. No.: B1526471
CAS No.: 1183746-57-7
M. Wt: 249.07 g/mol
InChI Key: DVYXZWZTZBFMRK-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile, otherwise known as 2-Bromo-PIC, is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications. It is a derivative of isonicotinonitrile and is composed of a pyrazole ring and a bromine atom. This compound has been studied for its potential use in synthetic organic chemistry, as well as for its potential biomedical applications.

Scientific Research Applications

Synthesis and Anticancer Assessment

A study by Mansour et al. (2021) explored the synthesis of new 2-amino-3-cyanopyridine derivatives using 2-Aminonicotinonitrile as a precursor for various bi-functional reagents. This synthesis process produced several derivatives, including pyrazole and 5-amino-pyrazole nicotinonitrile derivatives, highlighting the compound's versatility in producing potential anticancer agents (Mansour, S. Y., Sayed, G. H., Marzouk, M. I., & Shaban, S., 2021).

Synthesis of Chlorosubstituted Pyrazoles

Deshmukh and Jamode (2011) detailed the synthesis of chlorosubstituted 4-Bromo-3,5-diaryl-1-substituted pyrazoles, indicating the application of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile in creating compounds with potential biological activities (Deshmukh, P., & Jamode, V. S., 2011).

Electrocatalyzed Multicomponent Transformation

Vafajoo et al. (2015) presented an efficient synthesis method for 1,4-dihydropyrano[2,3-c]pyrazole derivatives using electrogenerated anions. This study signifies the role of this compound in green chemistry applications, showcasing an environmentally friendly approach to synthesizing complex organic compounds (Vafajoo, Z., Hazeri, N., Maghsoodlou, M., & Veisi, H., 2015).

Synthesis and Antimicrobial Evaluation

Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating the antimicrobial potential of derivatives synthesized from this compound. Their research provides insights into the compound's utility in developing new antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-8-5-13-14(6-8)9-3-7(4-11)1-2-12-9/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYXZWZTZBFMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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